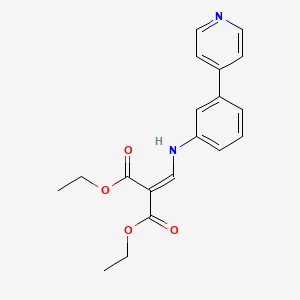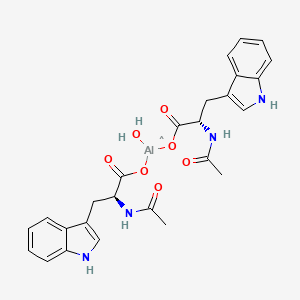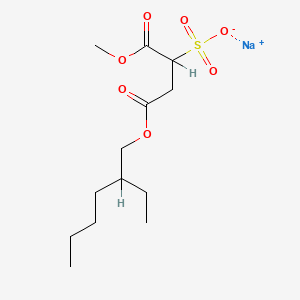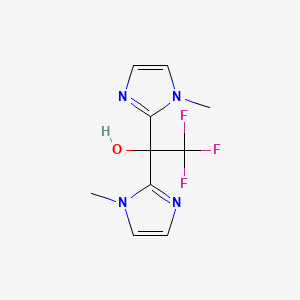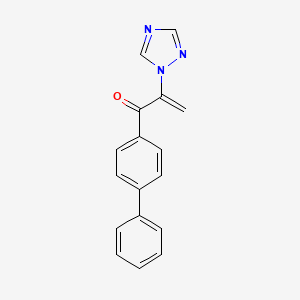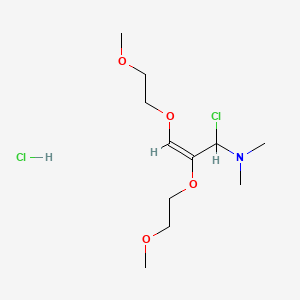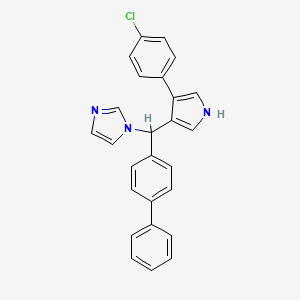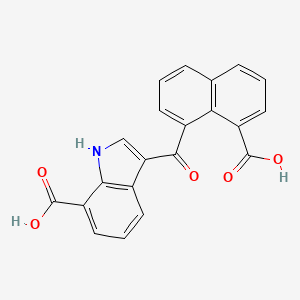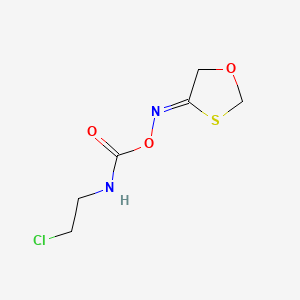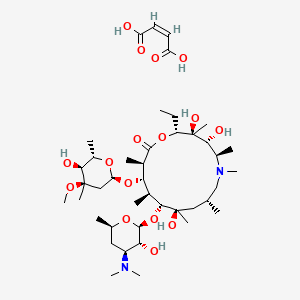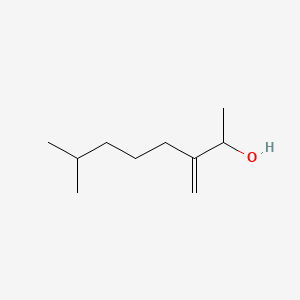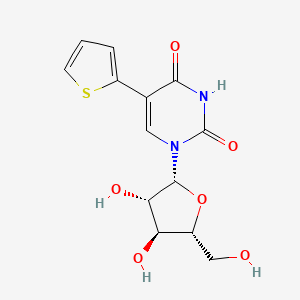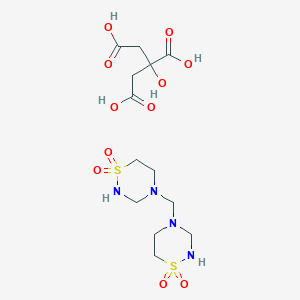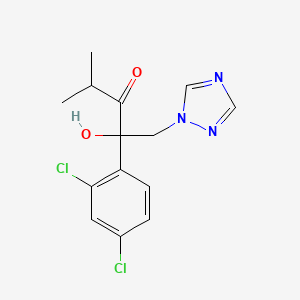
3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-4-methyl-1-(1H-1,2,4-triazol-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-4-methyl-1-(1H-1,2,4-triazol-1-yl)- is a complex organic compound with a molecular formula of C14H15Cl2N3O. This compound is characterized by the presence of a triazole ring, a dichlorophenyl group, and a hydroxy group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-4-methyl-1-(1H-1,2,4-triazol-1-yl)- typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzaldehyde with acetone in the presence of a base to form an intermediate. This intermediate is then reacted with 1H-1,2,4-triazole under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-4-methyl-1-(1H-1,2,4-triazol-1-yl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The dichlorophenyl group can be reduced to a phenyl group.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(2,4-dichlorophenyl)-4-methyl-1-(1H-1,2,4-triazol-1-yl)-3-pentanone.
Reduction: Formation of 2-(phenyl)-2-hydroxy-4-methyl-1-(1H-1,2,4-triazol-1-yl)-3-pentanone.
Substitution: Formation of various substituted triazole derivatives.
Applications De Recherche Scientifique
3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-4-methyl-1-(1H-1,2,4-triazol-1-yl)- has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antifungal and antibacterial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-4-methyl-1-(1H-1,2,4-triazol-1-yl)- involves its interaction with specific molecular targets. The triazole ring can bind to enzymes, inhibiting their activity. The dichlorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This compound can disrupt cellular processes by inhibiting key enzymes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,4-Dichlorophenyl)-2-hydroxy-4-methyl-1-(1H-1,2,4-triazol-1-yl)-3-butanone
- 2-(2,4-Dichlorophenyl)-2-hydroxy-4-methyl-1-(1H-1,2,4-triazol-1-yl)-3-hexanone
Uniqueness
Compared to similar compounds, 3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-4-methyl-1-(1H-1,2,4-triazol-1-yl)- stands out due to its specific molecular structure, which provides unique reactivity and biological activity. The presence of the hydroxy group at the 2-position and the triazole ring at the 1-position allows for diverse chemical modifications and interactions with biological targets.
Propriétés
Numéro CAS |
107658-67-3 |
|---|---|
Formule moléculaire |
C14H15Cl2N3O2 |
Poids moléculaire |
328.2 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenyl)-2-hydroxy-4-methyl-1-(1,2,4-triazol-1-yl)pentan-3-one |
InChI |
InChI=1S/C14H15Cl2N3O2/c1-9(2)13(20)14(21,6-19-8-17-7-18-19)11-4-3-10(15)5-12(11)16/h3-5,7-9,21H,6H2,1-2H3 |
Clé InChI |
FJEFNLXJBYDWTB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)C(CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


